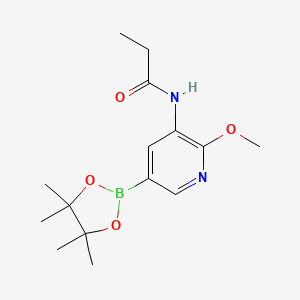

n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

Overview

Description

The compound “n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide” is an organic intermediate with borate and sulfonamide groups . It’s also known as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It’s often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis

The compound plays a key role in C-C bond formation, oxidation, and reduction reactions . It’s an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.10 g/mol . It’s soluble in most organic solvents . The compound’s molecular electrostatic potential and frontier molecular orbitals have been studied using density functional theory (DFT) to further clarify certain physical and chemical properties .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Process and Conformational Analysis : The synthesis of boric acid ester intermediates, which include structures similar to n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide, involves a multi-step substitution reaction. These compounds are analyzed using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses through X-ray diffraction and DFT studies confirm the molecular structures, revealing consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction (Huang et al., 2021).

Chemical Properties and Analysis

- Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further investigation into the molecular electrostatic potential and frontier molecular orbitals of these compounds, using DFT, sheds light on some of their physicochemical properties (Huang et al., 2021).

Applications in Synthesis of Medically Relevant Compounds

- Synthesis of HSP90 Inhibitors : Compounds containing structures similar to this compound are used in synthesizing isotopically labeled versions of HSP90 inhibitors, which are significant in cancer research. The key intermediates are synthesized from bromopyridine and stable isotope-labeled sodium methoxide, highlighting the compound's utility in complex organic syntheses (Plesescu et al., 2014).

Development of Therapeutic Agents

- Synthesis of Novel Therapeutic Compounds : The structure of this compound is integral in designing and synthesizing novel therapeutic compounds, like pirfenidone structural isosteres, which show potential in treating fibrosis. The synthesis involves arylation of heterocyclic amines under specific conditions, showcasing the compound's relevance in drug development (Abd El Kader et al., 2012).

Role in Prochelator Synthesis

- Synthesis of Prochelators for Oxidative Stress : The compound plays a role in synthesizing prochelators like BSIH and its analogs, which target iron sequestration in cells under oxidative stress. These prochelators release chelators in response to hydrogen peroxide, protecting cells from oxidative damage. The synthesis process and the evaluation of these prochelators' hydrolytic stability and conversion efficiency are significant for developing potential therapeutic agents (Wang & Franz, 2018).

Mechanism of Action

Target of Action

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is an organic intermediate with borate and sulfonamide groups Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Pharmacokinetics

The compound’s boiling point is predicted to be 5210±600 °C , which might influence its absorption and distribution in the body.

Result of Action

Organoboron compounds are known to have a wide range of applications in treating tumors and microbial infections . They can also be used to treat anticancer drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This suggests that the compound’s action might be influenced by the pH, glucose levels, and ATP concentrations in the body.

Safety and Hazards

While specific safety and hazard information for this compound isn’t available in the sources, it’s important to handle it with care. It should be stored away from oxidizing agents and ignition sources . Proper protective measures, such as wearing gloves, goggles, and protective clothing, should be taken when handling this compound .

Future Directions

The compound has potential applications in the construction of stimulus-responsive drug carriers due to its ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . These drug carriers can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-7-12(19)18-11-8-10(9-17-13(11)20-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFUPDLDJPIPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)

![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)

![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)

![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)